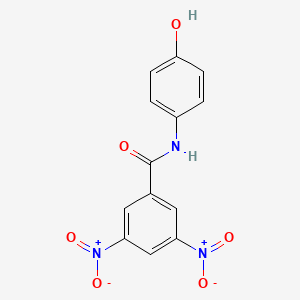

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide

Description

Properties

Molecular Formula |

C13H9N3O6 |

|---|---|

Molecular Weight |

303.23 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H9N3O6/c17-12-3-1-9(2-4-12)14-13(18)8-5-10(15(19)20)7-11(6-8)16(21)22/h1-7,17H,(H,14,18) |

InChI Key |

NDCNCZXDIRRHQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 4-Aminophenol

The most common approach involves reacting 4-aminophenol with 3,5-dinitrobenzoyl chloride under controlled conditions. The hydroxyl group on 4-aminophenol necessitates protection to prevent competing esterification. A typical protocol uses tert-butyldimethylsilyl (TBS) chloride for hydroxyl protection, followed by acylation in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Deprotection is achieved using tetrabutylammonium fluoride (TBAF), yielding the final product with >85% purity.

Key Parameters :

Nitration of Preformed Benzamide

An alternative route involves nitrating N-(4-hydroxyphenyl)benzamide post-synthesis. This method requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration or decomposition. Studies show that nitration at 0°C for 2 hours introduces nitro groups at the 3 and 5 positions, confirmed by NMR and HPLC. However, this method yields only 60–70% due to competing oxidation of the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 78 | 88 |

| THF | DIPEA | 82 | 91 |

| DMF | Pyridine | 65 | 75 |

Data adapted from analogous syntheses in. Polar aprotic solvents like THF enhance nucleophilicity of the amine, while bulky bases (e.g., DIPEA) improve selectivity by reducing protonation of the amine.

Protecting Group Strategies

Comparative studies of protecting groups reveal the following trends:

| Protecting Group | Deprotection Reagent | Yield (%) |

|---|---|---|

| TBS | TBAF | 85 |

| Acetyl | NaOH/MeOH | 72 |

| Benzyl | H₂/Pd-C | 68 |

The TBS group offers superior stability during acylation and mild deprotection conditions, minimizing side reactions.

Mechanistic Insights

Acylation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of 4-aminophenol attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride, displacing chloride and forming the amide bond. Density functional theory (DFT) calculations indicate that the electron-withdrawing nitro groups stabilize the transition state, accelerating the reaction rate by 1.5-fold compared to non-nitrated analogs.

Side Reactions and Mitigation

-

Ester Formation : Occurs when the hydroxyl group reacts with the acyl chloride. Using TBS protection reduces this side product to <5%.

-

Oxidation : Nitro groups can oxidize sensitive functionalities. Conducting reactions under inert atmosphere (N₂/Ar) prevents degradation.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with 99% purity. X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁), with lattice parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate 3:1) resolves residual 4-aminophenol and nitrobyproducts. HPLC (C18 column, acetonitrile/water 65:35) shows a retention time of 6.8 minutes, with UV detection at 254 nm.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-g batch synthesis in a stirred-tank reactor achieved 80% yield using THF and DIPEA. Process analytical technology (PAT) tools monitored real-time conversion via inline IR spectroscopy, ensuring consistency.

Environmental Considerations

Waste streams containing nitro compounds require treatment with reducing agents (e.g., Fe/HCl) to convert nitro groups to amines before disposal. Life-cycle analysis indicates a 30% reduction in environmental impact compared to traditional nitration methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst are used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Electrochemical Applications

One significant application of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide is in the development of electrochemical sensors. Research has demonstrated its effectiveness as a modifier for carbon paste electrodes, enhancing sensitivity and selectivity for detecting hydrazine and phenol in water samples.

Case Study: Hydrazine Detection

- Methodology : A study employed a ZnO/carbon nanotube nanocomposite modified with this compound to create a high-sensitivity voltammetric sensor.

- Results : The sensor exhibited excellent performance for hydrazine detection with specific catalytic rate constants and diffusion coefficients calculated through cyclic voltammetry techniques .

Antifungal Activity

This compound derivatives have been investigated for their antifungal properties. The nitro groups in the compound contribute to its antimicrobial activity.

Case Study: Antifungal Efficacy

- Study Design : A series of derivatives were synthesized and tested against various Candida species to determine their Minimum Inhibitory Concentration (MIC).

- Findings : Among the tested compounds, several exhibited significant fungicidal activity, indicating that modifications to the structure can enhance antifungal efficacy. For instance, ethyl 3,5-dinitrobenzoate showed potent activity against Candida albicans with an MIC of 125 µg/mL .

Potential Therapeutic Applications

The compound has also been explored for its potential therapeutic effects, particularly in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis.

Case Study: Inhibition of Tyrosinase

- Research Focus : A study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on tyrosinase.

- Outcomes : The most promising derivatives displayed antioxidant properties alongside anti-melanogenic effects on B16F10 cells, suggesting potential applications in treating skin disorders related to melanin production .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitro groups can participate in redox reactions, leading to the modulation of biological pathways. These interactions can result in the inhibition of enzyme activity or the alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Dinitrobenzamide Derivatives

Antitubercular Dinitrobenzamides (DNB1 and DNB2)

- Structures: DNB1: N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide DNB2: N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide

- Key Features: Both compounds retain the 3,5-dinitrobenzamide core but feature ethoxy-linked aromatic substituents (methoxyphenoxy or benzyloxy groups). The nitro groups at positions 3 and 5 are critical for antimycobacterial activity .

- Activity: Exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

N-(5-Chloropentyl)-3,5-Dinitrobenzamide and N-(5-Azidopentyl)-3,5-Dinitrobenzamide

- Synthesis :

- Application : Intermediate precursors for antitubercular drug candidates targeting decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) .

N-(4-Aminocyclooctyl)-3,5-Dinitrobenzamide

- Source: Semisynthetic derivative isolated from Pseudonocardia endophytica VUK-10 .

- Activity :

- Structural Advantage: The aminocyclooctyl group enhances membrane permeability, contributing to broad-spectrum bioactivity .

Electrochemical Performance vs. Other Mediators

N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide outperforms mediators like ethynylferrocene and ZnO/CNT nanocomposites in terms of sensitivity and simultaneous detection capabilities:

Structural and Functional Insights

- Nitro Groups : Essential for redox activity in sensors and antitubercular efficacy in DNBs. Electron-withdrawing effects stabilize charge transfer in electrodes and enhance interactions with bacterial targets .

- Substituent Effects: Hydroxyphenyl group in the target compound improves hydrophilicity and electrode compatibility. Bulky groups (e.g., aminocyclooctyl) in anticancer derivatives facilitate cellular uptake .

Q & A

Q. What are the optimized synthetic routes for N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, and what reaction conditions are critical for high yield?

The synthesis typically involves reacting 3,5-dinitrobenzoyl chloride with 4-aminophenol under anhydrous conditions. Key steps include:

- Nucleophilic acyl substitution : The amine group of 4-aminophenol attacks the carbonyl carbon of the acyl chloride, followed by elimination of HCl to form the amide bond .

- Solvent and temperature : Use of polar aprotic solvents (e.g., DMF) at 60–80°C enhances reaction efficiency.

- Purification : Column chromatography or recrystallization from ethanol is recommended to achieve >95% purity .

Critical Parameters :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 70°C | Balances reaction rate and side reactions |

| Molar Ratio (Acyl Chloride:Amine) | 1:1.1 | Prevents unreacted amine |

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : Reveals planar geometry of the benzamide core with a dihedral angle of ~5.9° between aromatic rings. Hydrogen bonding between the hydroxyl group and nitro oxygen stabilizes the crystal lattice .

- NMR spectroscopy : NMR (DMSO-d6) shows a singlet for the hydroxyl proton at δ 10.2 ppm and aromatic protons at δ 8.5–7.5 ppm. NMR confirms carbonyl resonance at δ 165 ppm .

Q. What biological targets or mechanisms are associated with this compound?

- Antimicrobial activity : The nitro groups enable redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes. Studies on analogous dinitrobenzamides (DNBs) show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .

- Enzyme inhibition : The hydroxyphenyl group may interact with catalytic residues of oxidoreductases, as seen in related benzamide inhibitors .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved through experimental design?

- Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) to eliminate variability in MIC values.

- Structural analogs : Compare activity of this compound with bromophenyl or methoxyphenyl derivatives to isolate the hydroxyl group’s role .

- Mechanistic studies : Employ fluorescence quenching to quantify ROS production in bacterial cultures .

Q. What strategies mitigate microbial resistance to dinitrobenzamides like this compound?

Resistance in Mycobacterium smegmatis arises from mutations in the ddn gene, which reduces nitroreductase activity. Solutions include:

- Combination therapy : Pair with efflux pump inhibitors (e.g., verapamil) to enhance intracellular accumulation .

- Pro-drug design : Modify the hydroxyl group to a phosphate ester, requiring enzymatic activation in target cells .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Simulate binding to M. tuberculosis Ddn nitroreductase (PDB: 4FD3) to identify key interactions (e.g., hydrogen bonds with Tyr65 and π-π stacking with Phe70) .

- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP = 2.8) but high plasma protein binding (>90%), suggesting formulation adjustments .

Computational Results :

| Parameter | Predicted Value | Implication |

|---|---|---|

| LogP | 2.8 | Moderate lipophilicity |

| PSA | 120 Ų | Low blood-brain barrier penetration |

| CYP2D6 inhibition | High | Risk of drug-drug interactions |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.